molecular formula C9H10ClNO3S B2872052 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime CAS No. 338403-89-7

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime

Cat. No.: B2872052
CAS No.: 338403-89-7
M. Wt: 247.69
InChI Key: FEEXVNZSTWFDJM-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.69. It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and an O-methyloxime functional group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime involves several steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with acetaldehyde O-methyloxime under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function. The O-methyloxime group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime can be compared with similar compounds such as:

    2-[(4-bromophenyl)sulfonyl]acetaldehyde O-methyloxime: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and binding properties.

    2-[(4-methylphenyl)sulfonyl]acetaldehyde O-methyloxime: The presence of a methyl group instead of a chlorine atom can influence the compound’s hydrophobicity and interaction with biological targets.

    2-[(4-nitrophenyl)sulfonyl]acetaldehyde O-methyloxime: The nitro group can introduce additional electronic effects, impacting the compound’s reactivity and stability.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding characteristics, which make it valuable for various scientific research applications.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-N-methoxyethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-14-11-6-7-15(12,13)9-4-2-8(10)3-5-9/h2-6H,7H2,1H3/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEXVNZSTWFDJM-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.